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Abstract
This technical guide provides a detailed exploration of the spectroscopic characteristics of 4-
(Cyclohexylaminocarbonyl)phenylboronic acid (CAS 762262-07-7), a compound of interest

in drug discovery and organic synthesis. While experimental spectra for this specific molecule

are not widely available in the public domain, this document leverages predictive models and

comparative data from analogous structures to offer a comprehensive analysis of its expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This

guide is intended for researchers, scientists, and professionals in drug development, offering

insights into the structural elucidation of this and similar molecules through modern

spectroscopic techniques.

Introduction: The Significance of 4-
(Cyclohexylaminocarbonyl)phenylboronic Acid
4-(Cyclohexylaminocarbonyl)phenylboronic acid belongs to the class of substituted

phenylboronic acids, which are pivotal building blocks in organic chemistry, most notably in the

Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The

presence of both a boronic acid moiety and a cyclohexylamide group imparts a unique
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combination of reactivity and structural features, making it a valuable intermediate in the

synthesis of complex organic molecules, including pharmaceutically active compounds.

The boronic acid group can engage in reversible covalent bonding with diols, a property

exploited in the design of sensors and drug delivery systems. The N-cyclohexylbenzamide

portion of the molecule provides a rigid and lipophilic scaffold, which can influence the

pharmacokinetic and pharmacodynamic properties of a potential drug candidate. A thorough

understanding of the spectroscopic signature of this molecule is paramount for its

unambiguous identification, purity assessment, and the characterization of its derivatives.

Molecular Structure and Key Spectroscopic
Features
The molecular structure of 4-(Cyclohexylaminocarbonyl)phenylboronic acid, with the

formula C₁₃H₁₈BNO₃ and a molecular weight of 247.10 g/mol , is the foundation for interpreting

its spectroscopic data[1]. The key structural components that will manifest in its spectra are:

The 1,4-disubstituted benzene ring: This will give rise to characteristic signals in the aromatic

region of the NMR spectra and specific vibrational modes in the IR spectrum.

The boronic acid group (-B(OH)₂): This functional group has distinct features in both IR and

NMR spectroscopy.

The amide linkage (-CONH-): The amide bond will show a strong carbonyl stretch in the IR

spectrum and a proton signal in the ¹H NMR spectrum.

The cyclohexyl group: This saturated carbocyclic ring will produce a complex set of signals in

the aliphatic region of the NMR spectra.

Caption: Chemical structure of 4-(Cyclohexylaminocarbonyl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 4-(Cyclohexylaminocarbonyl)phenylboronic acid, we will examine the

predicted ¹H and ¹³C NMR spectra.
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¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity

of hydrogen atoms.

Experimental Protocol (Predicted):

Dissolve ~5-10 mg of the sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Reference the spectrum to the residual solvent peak.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.0 - 10.0 Broad Singlet 2H B(OH)₂

~8.5 - 8.2 Doublet 1H N-H (Amide)

~7.9 - 7.7 Doublet 2H
Aromatic protons

ortho to the amide

~7.7 - 7.5 Doublet 2H

Aromatic protons

ortho to the boronic

acid

~3.8 - 3.6 Multiplet 1H
Cyclohexyl C-H

(adjacent to N)

~2.0 - 1.1 Multiplet 10H Cyclohexyl CH₂

Interpretation:
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Boronic Acid Protons: The protons of the B(OH)₂ group are expected to be highly deshielded

and exchangeable, resulting in a broad singlet at a downfield chemical shift.

Amide Proton: The amide proton (N-H) will appear as a doublet due to coupling with the

adjacent cyclohexyl C-H. Its chemical shift is influenced by hydrogen bonding.

Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system,

appearing as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl

group will be more deshielded than those ortho to the boronic acid group.

Cyclohexyl Protons: The cyclohexyl group will show a complex series of overlapping

multiplets in the aliphatic region of the spectrum. The proton on the carbon attached to the

nitrogen will be the most downfield of this group due to the inductive effect of the nitrogen

atom.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in

the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm) Assignment

~166 - 164 C=O (Amide Carbonyl)

~138 - 136 Aromatic C-B

~134 - 132 Aromatic C-C=O

~129 - 127 Aromatic CH (ortho to amide)

~127 - 125 Aromatic CH (ortho to boronic acid)

~50 - 48 Cyclohexyl C-N

~33 - 31 Cyclohexyl CH₂ (adjacent to C-N)

~26 - 24 Cyclohexyl CH₂

~25 - 23 Cyclohexyl CH₂
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Interpretation:

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon atom,

appearing at a characteristic downfield shift.

Aromatic Carbons: The four distinct aromatic carbons will have chemical shifts influenced by

their substituents. The carbon attached to the boron atom is often difficult to observe due to

quadrupolar relaxation.

Cyclohexyl Carbons: The cyclohexyl carbons will appear in the aliphatic region, with the

carbon directly attached to the nitrogen being the most downfield.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their

characteristic vibrational frequencies.

Experimental Protocol (Predicted):

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and

pressing it into a thin disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Strong, Broad O-H stretch (boronic acid)

~3300 - 3100 Medium N-H stretch (amide)

~3100 - 3000 Medium Aromatic C-H stretch

~2930, 2850 Strong
Aliphatic C-H stretch

(cyclohexyl)

~1640 Strong C=O stretch (Amide I)

~1550 Medium N-H bend (Amide II)

~1600, 1480 Medium Aromatic C=C stretch

~1350 Strong B-O stretch

~850 Strong para-disubstituted C-H bend

Interpretation:

The IR spectrum will be dominated by strong absorptions from the O-H and N-H stretching

vibrations, the amide carbonyl (Amide I) stretch, and the B-O stretch of the boronic acid. The

presence of both aromatic and aliphatic C-H stretches further confirms the structure.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Experimental Protocol (Predicted):

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer using an appropriate ionization technique,

such as Electrospray Ionization (ESI).

Acquire the mass spectrum in both positive and negative ion modes.
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Predicted Mass Spectrometry Data (ESI):

m/z Ion Interpretation

248.1456 [M+H]⁺
Protonated molecular ion (in

positive mode)

246.1300 [M-H]⁻
Deprotonated molecular ion (in

negative mode)

270.1275 [M+Na]⁺
Sodium adduct (in positive

mode)

166.0505 [M+H - C₆H₁₀]⁺
Loss of cyclohexene from the

molecular ion

149.0239 [M+H - C₆H₁₁N]⁺
Loss of cyclohexylamine from

the molecular ion

121.0508 [HOOC-C₆H₄-B(OH)₂]⁺ Cleavage of the amide bond

Fragmentation Pathway:

Under ESI conditions, the molecule is expected to readily form the protonated molecular ion

[M+H]⁺ or the deprotonated molecular ion [M-H]⁻. Key fragmentation pathways would likely

involve the cleavage of the amide bond and the loss of the cyclohexyl group.

[M+H]+ (m/z 248)

[M+H - C6H10]+ (m/z 166)Loss of cyclohexene

[M+H - C6H11N]+ (m/z 149)Loss of cyclohexylamine

[HOOC-C6H4-B(OH)2]+ (m/z 121)

Amide bond cleavage

Click to download full resolution via product page
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Caption: Predicted major fragmentation pathways for 4-
(Cyclohexylaminocarbonyl)phenylboronic acid in positive ion ESI-MS.

Conclusion
The spectroscopic characterization of 4-(Cyclohexylaminocarbonyl)phenylboronic acid can

be effectively achieved through a combination of NMR, IR, and MS techniques. This guide

provides a detailed predictive analysis of the expected spectroscopic data, offering a valuable

resource for the identification and structural elucidation of this compound and its derivatives.

While based on predictive models and data from analogous structures, the interpretations

herein provide a solid foundation for any future experimental investigation. The unique spectral

features arising from the interplay of the phenylboronic acid, amide, and cyclohexyl moieties

allow for a confident structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1585926?utm_src=pdf-body
https://www.benchchem.com/product/b1585926?utm_src=pdf-body
https://www.benchchem.com/product/b1585926?utm_src=pdf-body
https://www.benchchem.com/product/b1585926?utm_src=pdf-custom-synthesis
https://www.synblock.com/product/762262-07-7.html
https://www.synblock.com/product/762262-07-7.html
https://www.benchchem.com/product/b1585926#spectroscopic-data-nmr-ir-ms-for-4-cyclohexylaminocarbonyl-phenylboronic-acid
https://www.benchchem.com/product/b1585926#spectroscopic-data-nmr-ir-ms-for-4-cyclohexylaminocarbonyl-phenylboronic-acid
https://www.benchchem.com/product/b1585926#spectroscopic-data-nmr-ir-ms-for-4-cyclohexylaminocarbonyl-phenylboronic-acid
https://www.benchchem.com/product/b1585926#spectroscopic-data-nmr-ir-ms-for-4-cyclohexylaminocarbonyl-phenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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